Orphanin FQ(1-11)

Description

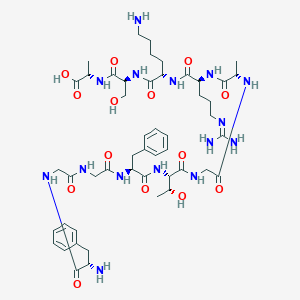

The exact mass of the compound Orphanin FQ (1-11) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Opioid Peptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Orphanin FQ(1-11) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Orphanin FQ(1-11) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H75N15O14/c1-27(41(70)61-34(18-12-20-54-49(52)53)43(72)62-33(17-10-11-19-50)44(73)63-36(26-65)46(75)59-28(2)48(77)78)58-38(68)25-57-47(76)40(29(3)66)64-45(74)35(22-31-15-8-5-9-16-31)60-39(69)24-55-37(67)23-56-42(71)32(51)21-30-13-6-4-7-14-30/h4-9,13-16,27-29,32-36,40,65-66H,10-12,17-26,50-51H2,1-3H3,(H,55,67)(H,56,71)(H,57,76)(H,58,68)(H,59,75)(H,60,69)(H,61,70)(H,62,72)(H,63,73)(H,64,74)(H,77,78)(H4,52,53,54)/t27-,28-,29+,32-,33-,34-,35-,36-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTOUBACUUPBRQ-KCKZSKPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H75N15O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1098.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Orphanin FQ(1-11): A Technical Guide to its Function and Pharmacology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Orphanin FQ(1-11) (OFQ(1-11)), the N-terminal undecapeptide fragment of Orphanin FQ/Nociceptin (N/OFQ), is a potent and selective agonist for the Nociceptin receptor (NOP), a G protein-coupled receptor belonging to the opioid receptor superfamily. Unlike classical opioids, OFQ(1-11) exhibits no significant affinity for mu (µ), delta (δ), or kappa (κ) opioid receptors. This fragment demonstrates significant biological activity, including analgesic properties, and its endogenous processing from the full-length N/OFQ peptide suggests a potential physiological role. This technical guide provides a comprehensive overview of the core pharmacology of OFQ(1-11), including its binding affinity, functional efficacy, signaling pathways, and the experimental methodologies used for its characterization.

Core Properties of Orphanin FQ(1-11)

Orphanin FQ(1-11) is a peptide fragment comprised of the first 11 amino acids of the 17-amino acid neuropeptide N/OFQ. The presence of basic amino acid pairs in the full N/OFQ sequence suggests that it may be endogenously processed into smaller, active fragments like OFQ(1-11)[1].

| Property | Value | Reference |

| Amino Acid Sequence | F-G-G-F-T-G-A-R-K-S-A | [1] |

| Molecular Weight | 1098.2 g/mol | |

| Chemical Formula | C₄₉H₇₅N₁₅O₁₄ |

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of Orphanin FQ(1-11) and its parent peptide, N/OFQ, at the NOP receptor.

Table 2.1: Receptor Binding Affinity

| Ligand | Receptor | Preparation | Radioligand | Kᵢ (nM) | Reference |

| Orphanin FQ(1-11) | NOP (ORL-1) | Recombinant | [³H]N/OFQ | 55 | |

| Orphanin FQ(1-11) | µ, δ, κ Opioid | Recombinant | Various | >1000 | |

| N/OFQ | NOP (ORL-1) | Mouse Brain | [¹²⁵I]N/OFQ | <1 (High affinity site) | |

| N/OFQ | NOP (ORL-1) | Mouse Brain | [¹²⁵I]N/OFQ | ~0.9 (Low affinity site) |

Table 2.2: Functional Activity

| Ligand | Assay | Preparation | Parameter | Value | Reference |

| Orphanin FQ(1-11) | cAMP Accumulation | Mouse Brain Homogenate | IC₅₀ | ≤ 1 nM | |

| N/OFQ | cAMP Accumulation | Mouse Brain Homogenate | IC₅₀ | ≤ 1 nM | |

| [Tyr¹⁰]N/OFQ(1-11) | GIRK Current Activation | Rat vlPAG Slices | EC₅₀ | 8.98 µM |

NOP Receptor Signaling Pathway

Activation of the NOP receptor by Orphanin FQ(1-11) initiates a cascade of intracellular events characteristic of a Gi/o-coupled G protein-coupled receptor (GPCR).

Experimental Protocols

This section details the methodologies for key experiments used to characterize Orphanin FQ(1-11).

Radioligand Binding Assay

This protocol is adapted from methodologies used to determine the binding affinity of ligands for the NOP receptor.

Detailed Methodology:

-

Membrane Preparation: Homogenize tissues (e.g., mouse brain) or cells expressing the NOP receptor (e.g., CHO-hNOP) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Components:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: A fixed concentration of a high-affinity NOP receptor radioligand, such as [³H]N/OFQ (e.g., 0.5 nM).

-

Competitor: Increasing concentrations of Orphanin FQ(1-11) (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Non-specific Binding: Determined in the presence of a high concentration of an unlabeled NOP agonist (e.g., 1 µM N/OFQ).

-

-

Incubation: Combine the membrane preparation (50-100 µg protein), radioligand, and competitor in a total volume of 0.5-1.0 mL. Incubate at 25°C for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Functional Assay: Inhibition of cAMP Accumulation

This protocol, based on the findings of Rossi et al. (1997b), measures the ability of OFQ(1-11) to inhibit adenylyl cyclase activity.

Detailed Methodology:

-

Tissue Preparation: Prepare mouse brain homogenates as described for the radioligand binding assay.

-

Assay Components:

-

Assay Buffer: Typically a Krebs-Ringer-HEPES buffer.

-

Adenylyl Cyclase Stimulator: Forskolin (e.g., 10 µM) is used to stimulate cAMP production.

-

Phosphodiesterase Inhibitor: A compound like IBMX (e.g., 1 mM) is included to prevent the degradation of cAMP.

-

Agonist: Increasing concentrations of Orphanin FQ(1-11) or N/OFQ.

-

-

Incubation: Pre-incubate the brain homogenate with the agonist for a short period (e.g., 10 minutes) at 30°C. Initiate the reaction by adding forskolin and incubate for a further 10-15 minutes.

-

Termination and Lysis: Stop the reaction by adding a solution like ice-cold ethanol or by heat inactivation. Lyse the cells to release the accumulated cAMP.

-

Quantification: Measure the concentration of cAMP using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration. Use non-linear regression to determine the IC₅₀ value.

In Vivo Behavioral Assay: Tail-Flick Test

This assay is used to assess the analgesic properties of Orphanin FQ(1-11) in animal models.

Detailed Methodology:

-

Animal Model: Typically, male CD-1 mice are used.

-

Drug Administration: Administer Orphanin FQ(1-11) via intracerebroventricular (i.c.v.) injection. A range of doses is typically tested.

-

Apparatus: A tail-flick analgesia meter, which applies a focused beam of radiant heat to the ventral surface of the mouse's tail.

-

Procedure:

-

Determine the baseline tail-flick latency for each mouse before drug administration. This is the time it takes for the mouse to flick its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

-

At various time points after OFQ(1-11) administration (e.g., 15, 30, 60 minutes), re-measure the tail-flick latency.

-

-

Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Statistical analysis (e.g., ANOVA) is used to compare the effects of different doses of OFQ(1-11) to a vehicle control.

Discussion and Future Directions

Orphanin FQ(1-11) is a potent and selective agonist at the NOP receptor, exhibiting comparable efficacy to the full-length N/OFQ peptide in inhibiting adenylyl cyclase. Its analgesic effects in mice, despite its poor affinity for classical opioid receptors, highlight the distinct pharmacology of the NOP receptor system.

An intriguing finding is the identification of a novel high-affinity binding site in mouse brain using a radiolabeled analog of OFQ(1-11), [¹²⁵I][Tyr¹⁰]OFQ/N(1-11). This site displays a pharmacological profile distinct from the canonical NOP receptor, suggesting the potential for receptor subtypes or interacting proteins that warrant further investigation.

For drug development professionals, the potent and selective nature of OFQ(1-11) and other NOP receptor agonists presents a promising avenue for the development of novel analgesics that may lack the side effects associated with classical opioids. Further research into the structure-activity relationships of OFQ(1-11) and the development of non-peptide mimetics could lead to the discovery of new therapeutic agents for pain management and potentially other neurological disorders.

References

An In-depth Technical Guide on the Core Mechanism of Action of Orphanin FQ(1-11)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orphanin FQ(1-11), the N-terminal undecapeptide fragment of Orphanin FQ/Nociceptin (OFQ/N), is a pharmacologically active neuropeptide that has garnered significant interest within the scientific community. As a potent agonist of the Nociceptin receptor (NOP), a G protein-coupled receptor with structural homology to classical opioid receptors, Orphanin FQ(1-11) plays a crucial role in a variety of physiological processes, including pain modulation, anxiety, and locomotion. This technical guide provides a comprehensive overview of the core mechanism of action of Orphanin FQ(1-11), detailing its receptor interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these pathways.

Receptor Binding and Affinity

Orphanin FQ(1-11) exerts its biological effects primarily through its interaction with the NOP receptor (also known as ORL-1 or OP4). While it is a fragment of the full-length 17-amino acid peptide OFQ/N, it retains a high affinity for the NOP receptor. However, unlike its parent peptide, Orphanin FQ(1-11) displays negligible affinity for the classical opioid receptors (μ, δ, and κ).[1]

Interestingly, studies utilizing a radiolabeled analog, [125I][Tyr10]OFQ/N(1-11), have identified a novel high-affinity binding site in the mouse brain that is distinct from the canonical NOP receptor and traditional opioid receptors.[2] This finding suggests the potential for a yet-to-be-characterized receptor or a specific splice variant of the NOP receptor that exhibits unique pharmacological properties. The selectivity profile of this novel site shows moderate affinity for some opioids, indicating a pharmacological profile intermediate between opioid and NOP receptors.[2]

Quantitative Binding Data

The binding affinities of Orphanin FQ(1-11) and its analogs for the NOP receptor have been quantified in various studies. The following table summarizes key binding parameters.

| Compound | Receptor/Tissue | Assay Type | Ki (nM) | KD (pM) | Bmax (fmol/mg protein) | Reference |

| Orphanin FQ(1-11) | Human NOP Receptor (recombinant) | Radioligand Binding | 55 | - | - | [1] |

| [125I][Tyr10]OFQ/N(1-11) | Mouse Brain | Radioligand Binding | - | 234 | 43 | [2] |

Core Signaling Pathways

Upon binding to the NOP receptor, Orphanin FQ(1-11) initiates a cascade of intracellular signaling events characteristic of Gi/o protein-coupled receptor activation. The primary mechanisms include the inhibition of adenylyl cyclase, modulation of ion channel activity, and activation of mitogen-activated protein kinase (MAPK) pathways.

Inhibition of Adenylyl Cyclase and cAMP Accumulation

A hallmark of NOP receptor activation by Orphanin FQ(1-11) is the inhibition of adenylyl cyclase, the enzyme responsible for the synthesis of cyclic AMP (cAMP). This leads to a decrease in intracellular cAMP levels, a key second messenger involved in numerous cellular processes. This inhibitory effect is a direct consequence of the activation of the Gαi/o subunit of the heterotrimeric G protein.

Modulation of Ion Channel Activity

Orphanin FQ(1-11) significantly modulates neuronal excitability by acting on key ion channels. This is primarily mediated by the Gβγ subunit of the activated G protein.

-

Activation of G protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The binding of Gβγ to GIRK channels leads to their opening, causing an efflux of potassium ions (K+) from the neuron. This results in hyperpolarization of the cell membrane, making it more difficult to generate an action potential and thus reducing neuronal firing.

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also directly interacts with and inhibits high-voltage-activated N-type and P/Q-type calcium channels. This inhibition reduces the influx of calcium ions (Ca2+) into the presynaptic terminal, which is a critical step for neurotransmitter release.

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways

Activation of the NOP receptor by its agonists, including likely Orphanin FQ(1-11), can also lead to the phosphorylation and activation of members of the MAPK family, such as extracellular signal-regulated kinase (ERK). This signaling cascade is more complex and can be mediated through both G protein-dependent and β-arrestin-dependent pathways. The activation of MAPK pathways can influence a variety of long-term cellular processes, including gene expression and neuroplasticity.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of Orphanin FQ(1-11).

Radioligand Binding Assays

These assays are fundamental for determining the affinity and selectivity of Orphanin FQ(1-11) for its receptors.

-

Principle: A radiolabeled ligand (e.g., [3H]-Nociceptin or [125I][Tyr10]OFQ/N(1-11)) is incubated with a preparation of cell membranes expressing the receptor of interest. The ability of unlabeled Orphanin FQ(1-11) to displace the radioligand is measured, allowing for the calculation of its binding affinity (Ki).

-

Methodology:

-

Membrane Preparation: Cells or tissues expressing the NOP receptor are homogenized and centrifuged to isolate the membrane fraction.

-

Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled Orphanin FQ(1-11) in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgSO4 and BSA).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of unlabeled ligand that displaces 50% of the radioligand), from which the Ki value is calculated using the Cheng-Prusoff equation.

-

cAMP Accumulation Assays

These functional assays are used to confirm the Gi/o-coupled nature of the NOP receptor and the inhibitory effect of Orphanin FQ(1-11) on adenylyl cyclase activity.

-

Principle: Intracellular cAMP levels are measured in cells expressing the NOP receptor following stimulation with an adenylyl cyclase activator (e.g., forskolin) in the presence and absence of Orphanin FQ(1-11).

-

Methodology:

-

Cell Culture: Cells stably expressing the NOP receptor are cultured in appropriate media.

-

Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by co-treatment with forskolin and varying concentrations of Orphanin FQ(1-11).

-

Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then determined using a competitive immunoassay, such as a LANCE Ultra cAMP assay, which is based on time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis: The concentration-response curve for Orphanin FQ(1-11) inhibition of forskolin-stimulated cAMP accumulation is plotted to determine the EC50 value.

-

Calcium Mobilization Assays

These assays are employed to indirectly measure Gi/o-protein activation by using a chimeric G protein that couples to the phospholipase C (PLC) pathway.

-

Principle: Cells are co-transfected with the NOP receptor and a chimeric G protein (e.g., Gαqi5) that redirects the Gi/o signal to the Gq pathway, leading to an increase in intracellular calcium. This calcium increase is detected using a fluorescent calcium indicator.

-

Methodology:

-

Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

-

Stimulation: The baseline fluorescence is recorded before the addition of Orphanin FQ(1-11).

-

Detection: The change in fluorescence intensity upon agonist addition is monitored in real-time using a fluorometric imaging plate reader or a confocal microscope.

-

Data Analysis: The concentration-response curve for Orphanin FQ(1-11)-induced calcium mobilization is generated to determine the EC50.

-

Whole-Cell Patch-Clamp Electrophysiology

This powerful technique allows for the direct measurement of ion channel activity in individual neurons in response to Orphanin FQ(1-11).

-

Principle: A glass micropipette filled with an intracellular solution is sealed onto the membrane of a neuron, and the membrane is ruptured to gain electrical access to the cell's interior. The current flowing through the ion channels is then measured while the membrane potential is held constant (voltage-clamp).

-

Methodology for GIRK Channel Recording:

-

Slice Preparation: Brain slices containing the region of interest are prepared.

-

Recording: A neuron is patched, and the membrane potential is held at a negative potential (e.g., -60 mV).

-

Drug Application: Orphanin FQ(1-11) is applied to the bath solution.

-

Measurement: The outward current induced by the activation of GIRK channels is recorded. The current-voltage relationship can be determined by applying a series of voltage steps.

-

-

Methodology for VGCC Recording:

-

Recording: The neuron is held at a depolarized potential to inactivate sodium and potassium channels, and calcium currents are elicited by depolarizing voltage steps.

-

Drug Application: Orphanin FQ(1-11) is applied to the bath.

-

Measurement: The reduction in the amplitude of the calcium current is measured.

-

Western Blotting for MAPK Phosphorylation

This technique is used to assess the activation of MAPK signaling pathways.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for the phosphorylated (activated) form of a MAPK, such as p-ERK.

-

Methodology:

-

Cell Treatment and Lysis: Cells are treated with Orphanin FQ(1-11) for various times, then lysed to extract the proteins.

-

SDS-PAGE and Transfer: Protein samples are run on an SDS-polyacrylamide gel and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody against the phosphorylated form of the target MAPK. After washing, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using a chemiluminescent substrate. The membrane can be stripped and re-probed for total MAPK as a loading control.

-

Quantification: The band intensities are quantified to determine the change in phosphorylation levels.

-

Summary of Quantitative Functional Data

The functional potency of Orphanin FQ(1-11) and its analogs has been determined in various in vitro assays.

| Compound | Assay Type | Cell/Tissue | EC50 (µM) | Reference |

| [Tyr10]N/OFQ(1-11) | GIRK Current Activation | Rat vlPAG Slices | 8.98 |

Conclusion

Orphanin FQ(1-11) is a potent and selective agonist of the NOP receptor, initiating a canonical Gi/o-protein signaling cascade. Its primary mechanisms of action involve the inhibition of adenylyl cyclase, leading to decreased cAMP levels, and the modulation of ion channels, specifically the activation of GIRK channels and inhibition of voltage-gated calcium channels. These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release. Furthermore, evidence suggests the involvement of MAPK signaling pathways, which may mediate longer-term cellular effects. The existence of a novel high-affinity binding site for an Orphanin FQ(1-11) analog opens up new avenues for research into the complexities of the nociceptin system. A thorough understanding of these mechanisms, facilitated by the experimental protocols detailed in this guide, is essential for the rational design and development of novel therapeutics targeting the NOP receptor for a range of clinical applications.

References

Orphanin FQ(1-11) as a NOP Receptor Agonist: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Orphanin FQ/Nociceptin (N/OFQ) is an endogenous 17-amino acid neuropeptide that is the cognate ligand for the Nociceptin Opioid Peptide (NOP) receptor, a G protein-coupled receptor (GPCR) and the fourth member of the opioid receptor family.[1][2] While structurally related to classical opioid receptors (μ, δ, and κ), the NOP receptor possesses a unique pharmacological profile, notably its lack of affinity for traditional opioid ligands like morphine.[3][4] The N/OFQ-NOP system is widely distributed throughout the central and peripheral nervous systems and is implicated in a diverse range of physiological and pathological processes, including pain modulation, anxiety, learning, memory, and immune response.[5]

Orphanin FQ(1-11) (sequence: Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala) is a truncated peptide fragment of the full-length N/OFQ. Due to the presence of basic amino acid pairs in the parent peptide, such fragments may be generated through endogenous processing. Orphanin FQ(1-11) retains significant biological activity, acting as a potent and selective agonist at the NOP receptor. This makes it a valuable pharmacological tool for elucidating the function of the NOP receptor system and for investigating the structure-activity relationships of NOP receptor ligands. This guide provides a comprehensive technical overview of Orphanin FQ(1-11), focusing on its binding characteristics, functional activity, receptor signaling, and the experimental protocols used for its characterization.

Quantitative Data: Binding and Functional Profile

Orphanin FQ(1-11) is characterized by its high affinity and selectivity for the NOP receptor over classical opioid receptors. Its functional profile is that of a potent agonist.

Binding Affinity and Selectivity

The binding affinity of a ligand for its receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. Studies have consistently shown that Orphanin FQ(1-11) binds potently to the NOP receptor (also known as ORL-1) while displaying negligible affinity for μ, δ, and κ opioid receptors.

| Ligand | Receptor | Binding Affinity (Ki) | Reference |

| Orphanin FQ(1-11) | NOP (ORL-1) | 55 nM | |

| Orphanin FQ(1-11) | μ Opioid | >1000 nM | |

| Orphanin FQ(1-11) | δ Opioid | >1000 nM | |

| Orphanin FQ(1-11) | κ Opioid | >1000 nM |

Table 1: Binding affinity and selectivity of Orphanin FQ(1-11).

Functional Potency and Efficacy

As a NOP receptor agonist, Orphanin FQ(1-11) initiates downstream intracellular signaling upon binding. Its functional activity is assessed through assays that measure G-protein activation or second messenger modulation. While specific EC50 values for the native (1-11) fragment are not detailed in the provided results, a closely related analog, [Tyr10]N/OFQ(1-11), has been characterized as a full agonist, albeit less potent than the full-length N/OFQ peptide. Orphanin FQ(1-11) itself is described as pharmacologically active with a potency comparable to the parent N/OFQ in vivo.

| Ligand | Assay Type | Parameter | Value | Efficacy vs. N/OFQ | Reference |

| [Tyr10]N/OFQ(1-11) | GIRK Current Induction (rat vlPAG neurons) | EC50 | 8.98 μM | Equi-efficacious | |

| [Tyr10]N/OFQ(1-11) | cAMP Accumulation Inhibition (HEK293 cells) | - | Full Agonist | - |

Table 2: Functional activity of an Orphanin FQ(1-11) analog. Note: vlPAG refers to ventrolateral periaqueductal gray.

NOP Receptor Signaling Pathways

Activation of the NOP receptor by an agonist like Orphanin FQ(1-11) triggers a cascade of intracellular events characteristic of Gi/o-coupled GPCRs.

-

G-Protein Coupling: The agonist-bound NOP receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated heterotrimeric G-protein, causing the dissociation of the Gαi/o subunit from the Gβγ dimer.

-

Adenylyl Cyclase Inhibition: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

-

Ion Channel Modulation: The dissociated Gβγ subunit directly modulates ion channel activity. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization. Simultaneously, it inhibits voltage-gated calcium channels, reducing calcium influx. Both actions lead to a reduction in neuronal excitability and neurotransmitter release.

-

MAPK Pathway Activation: NOP receptor activation has also been shown to stimulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in regulating various cellular processes.

-

Receptor Desensitization and Internalization: Following prolonged agonist stimulation, the receptor is phosphorylated, which facilitates the binding of β-arrestin. This leads to receptor desensitization (uncoupling from G-proteins) and internalization, a process that regulates the overall signaling response.

NOP Receptor Signaling Cascade

Experimental Protocols

The characterization of Orphanin FQ(1-11) and other NOP ligands relies on standardized in vitro assays.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of Orphanin FQ(1-11).

Materials:

-

Cell Membranes: From CHO or HEK293 cells stably expressing the human NOP receptor.

-

Radioligand: A high-affinity NOP receptor ligand labeled with a radioisotope (e.g., [³H]-Nociceptin or an iodinated analog).

-

Test Ligand: Orphanin FQ(1-11) at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled NOP agonist (e.g., N/OFQ) to saturate all specific binding sites.

-

Assay Buffer: Typically Tris-HCl buffer with additives like MgCl₂.

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Counter: To quantify radioactivity.

Methodology:

-

Preparation: Thaw cell membranes on ice and resuspend in assay buffer. Prepare serial dilutions of Orphanin FQ(1-11).

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test ligand (or buffer for total binding, or non-specific control).

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

-

Termination: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity retained on each filter using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Orphanin FQ(1-11) to generate a competition curve. The IC50 (concentration of ligand that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay provides a direct measure of G-protein activation following receptor stimulation. Agonist binding facilitates the exchange of GDP for [³⁵S]GTPγS, a non-hydrolyzable GTP analog, on the Gα subunit.

Objective: To determine the potency (EC50) and efficacy of Orphanin FQ(1-11) in activating G-proteins via the NOP receptor.

Materials:

-

Cell Membranes: From cells expressing the NOP receptor.

-

[³⁵S]GTPγS: Radiolabeled GTP analog.

-

GDP: To ensure G-proteins are in their inactive, GDP-bound state at baseline.

-

Test Agonist: Orphanin FQ(1-11) at various concentrations.

-

Assay Buffer: Tris-HCl buffer containing MgCl₂ and NaCl.

-

Filtration System and Scintillation Counter.

Methodology:

-

Reaction Setup: In a 96-well plate, add cell membranes, GDP, and varying concentrations of Orphanin FQ(1-11).

-

Pre-incubation: Incubate the plate for 15-30 minutes at 30°C to allow the agonist to bind to the receptors.

-

Initiation: Initiate the G-protein activation by adding [³⁵S]GTPγS to each well.

-

Incubation: Incubate the plate for an additional 60 minutes at 30°C with gentle shaking to allow for the binding of [³⁵S]GTPγS to activated G-proteins.

-

Termination and Filtration: Terminate the assay by rapid filtration through a filter plate, followed by washing with ice-cold buffer.

-

Quantification: Dry the filter plate and measure the bound radioactivity using a scintillation counter.

-

Data Analysis: Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Plot the specific [³⁵S]GTPγS binding against the log concentration of the agonist to generate a concentration-response curve, from which EC50 and Emax (maximal effect) values are derived.

References

- 1. mdpi.com [mdpi.com]

- 2. A novel bioassay to detect Nociceptin/Orphanin FQ release from single human polymorphonuclear cells | PLOS One [journals.plos.org]

- 3. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 4. Nociceptin and the NOP Receptor in Pain Management: From Molecular Insights to Clinical Applications [mdpi.com]

- 5. NOP Receptor Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Sequence of Orphanin FQ(1-11)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, sequence, and pharmacological properties of Orphanin FQ(1-11), a significant fragment of the endogenous neuropeptide Orphanin FQ/Nociceptin (N/OFQ). This document delves into its binding characteristics, functional activity, and the signaling pathways it modulates, offering detailed experimental methodologies for its study.

Core Structure and Sequence

Orphanin FQ(1-11), also known as Nociceptin(1-11), is a hendecapeptide, a truncated form of the 17-amino acid neuropeptide N/OFQ. The processing of the full-length peptide at pairs of basic amino acid residues can lead to the formation of such shorter, pharmacologically active fragments.[1]

Amino Acid Sequence: Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala[2][3]

One-Letter Code: FGGFTGARKSA[2][4]

Molecular Formula: C₄₉H₇₅N₁₅O₁₄

Molecular Weight: 1098.2 Da

The N-terminal phenylalanine residue is crucial for its biological activity, a feature that distinguishes it from classical opioid peptides which typically possess a tyrosine residue at this position.

Pharmacological Profile and Quantitative Data

Orphanin FQ(1-11) is a potent agonist at the Nociceptin/Orphanin FQ peptide (NOP) receptor, formerly known as opioid receptor-like 1 (ORL-1). It exhibits high selectivity for the NOP receptor with negligible affinity for the classical opioid receptors (μ, δ, and κ). This selectivity makes it a valuable tool for elucidating the specific physiological roles of the NOP receptor system. Despite its poor affinity in some initial binding assays, it demonstrates pharmacological activity in vivo, suggesting the existence of high-affinity binding sites or distinct receptor subtypes.

| Ligand/Analog | Receptor Target | Assay Type | Affinity (Ki) | Potency (EC₅₀) | Efficacy | Cell Line | Reference |

| Orphanin FQ(1-11) | NOP (ORL-1) | Radioligand Binding | 55 nM | - | Agonist | - | |

| Orphanin FQ(1-11) | μ, δ, κ₁, κ₃ Opioid | Radioligand Binding | >1000 nM | - | No Affinity | - | |

| [¹²⁵I][Tyr¹⁰]OFQ/N(1-11) | High-affinity OFQ/N(1-11) site | Radioligand Binding | Kᴅ = 234 pM | - | - | Mouse Brain | |

| N/OFQ | NOP | [³⁵S]GTPγS Binding | - | - | Full Agonist | CHO-hNOP | |

| Ro 64-6198 | NOP | Radioligand Binding | pKi = 9.4 | - | Full Agonist | hORL1 receptors | |

| Naloxone Benzoylhydrazone | [¹²⁵I][Tyr¹⁰]OFQ/N(1-11) site | Radioligand Binding | 3.9 nM | - | - | Mouse Brain |

Signaling Pathways

Activation of the NOP receptor by Orphanin FQ(1-11) initiates a cascade of intracellular signaling events primarily through its coupling to inhibitory G proteins of the Gi/o family. This leads to the modulation of several downstream effectors.

Canonical Gi/o-Coupled Pathway

The primary signaling mechanism involves:

-

Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels:

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): Reduces calcium influx, leading to decreased neuronal excitability and neurotransmitter release.

-

Activation of G protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: Increases potassium efflux, causing hyperpolarization of the cell membrane and further reducing neuronal activity.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways

NOP receptor activation has also been shown to stimulate various MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. This suggests a role for Orphanin FQ(1-11) in regulating more long-term cellular processes such as gene expression and cell proliferation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of Orphanin FQ(1-11). The following are representative protocols for key in vitro assays.

Radioligand Binding Assay

This protocol is for determining the binding affinity of Orphanin FQ(1-11) to the NOP receptor.

Methodology:

-

Membrane Preparation: Homogenize Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NOP receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Binding Reaction: In a 96-well plate, incubate the cell membranes (10-20 µg of protein) with a fixed concentration of a suitable radioligand (e.g., [³H]N/OFQ or [¹²⁵I][Tyr¹⁰]OFQ/N(1-11)) and varying concentrations of unlabeled Orphanin FQ(1-11) as the competitor. The total assay volume is typically 200-500 µL.

-

Incubation: Incubate the mixture at room temperature for 60-90 minutes.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by Orphanin FQ(1-11) at the NOP receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay Buffer: Use a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.4.

-

Reaction Mixture: To each well of a 96-well plate, add cell membranes (5-15 µg of protein), GDP (typically 10-30 µM), and varying concentrations of Orphanin FQ(1-11).

-

Initiation of Reaction: Initiate the binding reaction by adding [³⁵S]GTPγS (typically 0.05-0.1 nM).

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS as a function of the Orphanin FQ(1-11) concentration to determine the EC₅₀ and maximal effect (Emax).

Calcium Mobilization Assay

This assay measures the ability of Orphanin FQ(1-11) to induce intracellular calcium release, typically in cells co-expressing the NOP receptor and a chimeric G protein (e.g., Gαqi5) that couples the receptor to the phospholipase C pathway.

Methodology:

-

Cell Culture: Culture CHO cells stably co-expressing the human NOP receptor and a chimeric G protein in appropriate media. Seed the cells into 96-well black, clear-bottom plates.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

-

Ligand Addition: Add varying concentrations of Orphanin FQ(1-11) to the wells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration to obtain a dose-response curve and determine the EC₅₀ and Emax values.

Conclusion

Orphanin FQ(1-11) is a critical tool for investigating the NOP receptor system. Its high selectivity and potent agonist activity, coupled with the detailed experimental protocols provided herein, enable researchers to explore the physiological and pathological roles of this unique neuropeptide system. A thorough understanding of its structure, sequence, and signaling mechanisms is paramount for the development of novel therapeutics targeting the NOP receptor for a range of conditions, including pain, anxiety, and substance use disorders.

References

The Physiological Enigma of Orphanin FQ(1-11): A Truncated Peptide with Potent Neuromodulatory Actions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Orphanin FQ/Nociceptin (N/OFQ) is a 17-amino acid neuropeptide that exerts its biological effects through the Nociceptin Opioid Peptide (NOP) receptor, a G protein-coupled receptor with structural homology to classical opioid receptors but a distinct pharmacological profile. The processing of the N/OFQ precursor can generate shorter, truncated peptides, among which Orphanin FQ(1-11) [OFQ(1-11)] has emerged as a pharmacologically active fragment. This technical guide provides a comprehensive overview of the physiological role of OFQ(1-11), summarizing key quantitative data, detailing experimental methodologies, and illustrating its signaling pathways. This document is intended to serve as a valuable resource for researchers investigating the NOP receptor system and professionals involved in the development of novel therapeutics targeting this pathway.

Core Concepts: Binding, Function, and Signaling

Orphanin FQ(1-11) is a potent and selective full agonist at the NOP receptor.[1][2] Unlike the endogenous opioid peptides, OFQ(1-11) displays no significant affinity for the classical mu (µ), delta (δ), or kappa (κ) opioid receptors.[3][4] Its physiological actions are mediated exclusively through the activation of the NOP receptor.

Signaling Pathways

Upon binding to the NOP receptor, Orphanin FQ(1-11) initiates a cascade of intracellular signaling events characteristic of Gi/o protein-coupled receptors. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] The activation of the NOP receptor by its agonists also leads to the modulation of ion channel activity, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively result in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability and neurotransmitter release.

Figure 1: Simplified signaling pathway of Orphanin FQ(1-11) upon binding to the NOP receptor.

Quantitative Data Summary

The following tables summarize the available quantitative data for Orphanin FQ(1-11) from various in vitro assays.

| Ligand | Receptor | Assay Type | Preparation | Ki (nM) | Reference |

| Orphanin FQ(1-11) | NOP (ORL-1) | Radioligand Binding | Mouse Brain | 55 | |

| Orphanin FQ(1-11) | µ-opioid | Radioligand Binding | Not Specified | >1000 | |

| Orphanin FQ(1-11) | δ-opioid | Radioligand Binding | Not Specified | >1000 | |

| Orphanin FQ(1-11) | κ-opioid | Radioligand Binding | Not Specified | >1000 |

Table 1: Binding Affinity of Orphanin FQ(1-11) for NOP and Classical Opioid Receptors.

| Ligand | Assay Type | Preparation | EC50 / IC50 | Efficacy | Reference |

| [Tyr10]N/OFQ(1-11) | GIRK Current Induction | Rat vlPAG Neurons | 8.98 µM (EC50) | Full Agonist | |

| Orphanin FQ(1-11) | cAMP Accumulation Inhibition | Mouse Brain Homogenates | < 1 nM (IC50) | - |

Table 2: Functional Potency and Efficacy of Orphanin FQ(1-11) and its Analogs.

Physiological Roles and In Vivo Effects

Nociception

Supraspinal administration of Orphanin FQ(1-11) in mice has demonstrated antinociceptive effects in the tail-flick assay, with a potency comparable to that of the full-length N/OFQ peptide. This suggests that the N-terminal 11 amino acids are sufficient for producing analgesia at the supraspinal level. Interestingly, this analgesic effect was found to be reversible by the general opioid antagonist naloxone, despite the lack of affinity of OFQ(1-11) for classical opioid receptors, suggesting a complex downstream interaction with endogenous opioid systems.

Central Nervous System Effects

The parent peptide, N/OFQ, has been shown to exert anxiolytic-like effects at low, non-sedating doses in various behavioral paradigms. While specific studies on the anxiolytic properties of the (1-11) fragment are limited, the activity of the parent compound suggests a potential role for OFQ(1-11) in the modulation of anxiety and stress responses. At higher doses, N/OFQ can interfere with sensorimotor function, a biphasic effect that underscores the complexity of the NOP receptor system in the central nervous system.

In the hippocampus, N/OFQ has been shown to inhibit synaptic transmission and long-term potentiation (LTP), suggesting a role in modulating learning and memory processes. These effects are thought to be mediated, at least in part, by a presynaptic mechanism involving the reduction of neurotransmitter release.

Cardiovascular System

In contrast to the full-length N/OFQ peptide, which induces hypotension and bradycardia upon systemic administration, Orphanin FQ(1-11) was found to have no significant effect on systemic arterial pressure in rabbits. This crucial finding highlights the importance of the C-terminal amino acids of N/OFQ for its cardiovascular effects and demonstrates a clear functional dissociation between the full-length peptide and its (1-11) fragment.

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol is adapted from standard methods used to determine the binding affinity of ligands for the NOP receptor.

Figure 2: General workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize mouse brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Incubation: In a 96-well plate, incubate the brain membranes with a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [³H]-N/OFQ or a radiolabeled analog of OFQ(1-11)) and a range of concentrations of unlabeled Orphanin FQ(1-11).

-

Filtration: After incubation (e.g., 60 minutes at 25°C), rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of Orphanin FQ(1-11) that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is based on methods used to study the effects of N/OFQ on neuronal activity in brain slices and can be applied to investigate the actions of Orphanin FQ(1-11).

Methodology:

-

Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest (e.g., hippocampus or periaqueductal gray) of a rat or mouse.

-

Recording: Obtain whole-cell patch-clamp recordings from individual neurons within the brain slice.

-

Drug Application: Perfuse the slice with artificial cerebrospinal fluid (aCSF) containing a known concentration of Orphanin FQ(1-11).

-

Data Acquisition: Record changes in membrane potential or holding current in response to the application of the peptide. To study effects on specific ion channels, voltage-clamp protocols can be employed.

-

Data Analysis: Analyze the recorded electrophysiological data to determine the effect of Orphanin FQ(1-11) on neuronal excitability, ion channel currents (e.g., GIRK currents), and synaptic transmission.

In Vivo Tail-Flick Assay for Antinociception

This is a standard behavioral assay to assess the analgesic properties of compounds.

Figure 3: Workflow for the in vivo tail-flick assay.

Methodology:

-

Animal Handling: Acclimatize male CD-1 mice to the experimental setup.

-

Baseline Measurement: Gently restrain the mouse and immerse the distal portion of its tail in a water bath maintained at a constant temperature (e.g., 52°C). Measure the latency for the mouse to flick its tail out of the water.

-

Drug Administration: Administer Orphanin FQ(1-11) via the desired route (e.g., intracerebroventricular injection).

-

Post-treatment Measurement: At various time points after administration, repeat the tail-flick latency measurement.

-

Data Analysis: Calculate the percentage of maximum possible effect (%MPE) to quantify the antinociceptive response.

Conclusion and Future Directions

Orphanin FQ(1-11) is a potent and selective NOP receptor agonist with distinct physiological effects compared to its parent peptide, N/OFQ. Its ability to produce supraspinal analgesia without the cardiovascular side effects of the full-length peptide makes it an interesting lead compound for the development of novel analgesics. The anxiolytic-like effects of N/OFQ also point towards a potential role for OFQ(1-11) in modulating emotional states.

Future research should focus on a more detailed characterization of the in vivo pharmacological profile of Orphanin FQ(1-11), particularly its effects on anxiety, learning, and memory. Further structure-activity relationship studies could lead to the development of more potent and selective analogs with improved pharmacokinetic properties. A deeper understanding of the physiological role of this truncated peptide will undoubtedly open new avenues for therapeutic intervention in a range of neurological and psychiatric disorders. The potential for a distinct high-affinity binding site for OFQ(1-11) analogs also warrants further investigation and could reveal novel physiological pathways.

References

- 1. Orphanin FQ inhibits synaptic transmission and long-term potentiation in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative study of [Tyr10]nociceptin/orphanin FQ (1-11) at NOP receptors in rat periaqueductal gray and expressed NOP receptors in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antinociceptive analogs of orphanin FQ/nociceptin(1-11) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical evidence for orphanin FQ/nociceptin receptor heterogeneity in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Production of Orphanin FQ(1-11): A Technical Guide

This in-depth technical guide provides a comprehensive overview of the endogenous production of Orphanin FQ(1-11) for researchers, scientists, and drug development professionals. The document details the biosynthesis of this neuropeptide from its precursor, its tissue distribution, and the analytical methods for its quantification.

Introduction to Orphanin FQ(1-11)

Orphanin FQ (OFQ), also known as nociceptin, is a 17-amino acid neuropeptide that is the endogenous ligand for the Nociceptin Opioid Peptide (NOP) receptor, previously known as ORL-1. The N/OFQ system is implicated in a wide array of physiological processes, including pain modulation, anxiety, depression, and feeding behavior. Orphanin FQ(1-11) is a biologically active N-terminal fragment of the full-length peptide. The presence of paired basic amino acids within the sequence of N/OFQ suggests that it may be proteolytically processed into smaller, active fragments.[1]

Biosynthesis and Enzymatic Processing

Orphanin FQ(1-11) is not directly encoded by a gene but is the product of sequential enzymatic cleavage of the prepro-nociceptin (ppN/OFQ) precursor protein. This process involves endo- and exopeptidases that liberate the mature peptide.

The Prepro-nociceptin (ppN/OFQ) Precursor

The ppN/OFQ gene encodes a preproprotein that serves as the precursor to several bioactive peptides, including Orphanin FQ (nociceptin), nocistatin, and Orphanin FQ2. The ppN/OFQ precursor contains a single copy of the N/OFQ sequence flanked by pairs of basic amino acid residues (Lys-Arg), which are canonical cleavage sites for prohormone convertases.

Role of Prohormone Convertases

The initial processing of ppN/OFQ occurs within the secretory pathway and is mediated by prohormone convertases (PCs), a family of subtilisin-like serine proteases.

-

Prohormone Convertase 2 (PC2): Studies in PC2-deficient mice have demonstrated a significant reduction in the production of N/OFQ, with a concurrent accumulation of the ppN/OFQ precursor and processing intermediates. This indicates that PC2 plays a crucial role in the biogenesis of N/OFQ from its precursor.[2]

-

Prohormone Convertase 1/3 (PC1/3): While PC2 appears to be the primary convertase for ppN/OFQ processing, PC1/3 is also co-localized with some neuropeptide precursors and may play a role in their processing. However, its specific role in N/OFQ production is less defined than that of PC2.

The enzymatic cleavage of the ppN/OFQ precursor by prohormone convertases at the paired basic residues liberates the full-length Orphanin FQ peptide.

Generation of Orphanin FQ(1-11) from N/OFQ

Following its liberation, the 17-amino acid N/OFQ peptide can be further processed by other proteases to yield shorter, biologically active fragments. The generation of Orphanin FQ(1-11) is a result of this secondary processing.

-

Insulin-Degrading Enzyme (IDE): In vitro studies have shown that IDE can cleave N/OFQ at multiple sites, producing a variety of fragments, including Orphanin FQ(1-11). The cleavage occurs at peptide bonds between Arg8 and Lys13.[3]

-

Cysteine Proteases: In addition to IDE, evidence suggests the involvement of a cysteine protease in the truncation of N/OFQ to produce bioactive fragments like Orphanin FQ(1-11).[3]

The following diagram illustrates the proposed enzymatic processing of prepro-nociceptin to Orphanin FQ(1-11).

Tissue Distribution

The endogenous production of Orphanin FQ(1-11) is dependent on the expression of the ppN/OFQ gene. The mRNA for ppN/OFQ is predominantly expressed in the central nervous system (CNS), with a wide but distinct distribution pattern compared to opioid precursors. High levels of ppN/OFQ mRNA have been observed in various brain regions, including the cortex, hippocampus, amygdala, hypothalamus, and brainstem.[4] This widespread distribution suggests that Orphanin FQ and its derivatives, including the (1-11) fragment, may have diverse neuromodulatory roles throughout the brain.

Quantitative Data

While the biological activity of Orphanin FQ(1-11) has been characterized, there is limited publicly available data on the absolute endogenous concentrations of this specific fragment in different tissues. Most quantitative studies have focused on the full-length 17-amino acid peptide, Orphanin FQ (N/OFQ). The tables below summarize some of the reported concentrations of N/OFQ in human cerebrospinal fluid (CSF) and plasma under various conditions. These values can provide an indirect indication of the potential levels of its processed fragments.

Table 1: Nociceptin/Orphanin FQ (N/OFQ) Concentrations in Human Cerebrospinal Fluid (CSF)

| Condition | N/OFQ Concentration (fmol/mL) | Reference |

| Control | 44.72 ± 13.56 | |

| Chronic Noncancer Pain (untreated) | 57.41 ± 10.06 | |

| Chronic Noncancer Pain (morphine-treated) | 12.06 ± 1.19 | |

| Control | 41.1 ± 5.6 | |

| Parkinson's Disease | 52.6 ± 10.5 (lumbar) | |

| Mild Traumatic Brain Injury | Increased vs. sham |

Table 2: Nociceptin/Orphanin FQ (N/OFQ) Concentrations in Human Plasma

| Condition | N/OFQ Concentration (pg/mL) | Reference |

| Healthy Controls | 9.2 ± 1.8 | |

| Hepatocellular Carcinoma | 105.9 ± 14.4 | |

| Postoperative (General Anesthesia) | 70.4 ± 128.0 | |

| Postoperative (Neuraxial Anesthesia) | 19.2 ± 43.4 |

Experimental Protocols

The quantification of Orphanin FQ(1-11) and its parent peptide in biological samples requires sensitive and specific analytical methods. The following sections provide detailed protocols for commonly used techniques.

Radioimmunoassay (RIA)

RIA is a highly sensitive method for quantifying peptides. The following is a general protocol for a competitive RIA.

-

Reagent Preparation:

-

Prepare RIA buffer (e.g., 50 mM phosphate buffer, pH 7.4, with 0.1% BSA and 0.01% sodium azide).

-

Reconstitute the peptide standard in RIA buffer to create a stock solution. Perform serial dilutions to generate a standard curve (e.g., 10-1280 pg/mL).

-

Reconstitute the primary antibody and the radiolabeled peptide (e.g., ¹²⁵I-labeled Orphanin FQ) in RIA buffer to their working concentrations.

-

Prepare a precipitating reagent (e.g., a secondary antibody like goat anti-rabbit IgG serum and normal rabbit serum).

-

-

Assay Procedure:

-

Pipette 100 µL of standards, samples, and quality controls into appropriately labeled polypropylene tubes.

-

Add 100 µL of the primary antibody to all tubes except the "total counts" and "non-specific binding" (NSB) tubes.

-

Add 100 µL of the radiolabeled peptide to all tubes.

-

Vortex all tubes and incubate for 16-24 hours at 4°C.

-

Add 100 µL of the secondary antibody and 100 µL of normal rabbit serum to all tubes except the "total counts" tubes.

-

Vortex and incubate for 90-120 minutes at room temperature.

-

Add 500 µL of cold RIA buffer to all tubes except the "total counts" tubes.

-

Centrifuge at 3,000 x g for 20 minutes at 4°C.

-

Decant the supernatant.

-

Count the radioactivity in the pellets using a gamma counter.

-

-

Data Analysis:

-

Generate a standard curve by plotting the percentage of bound radiolabel versus the concentration of the standards.

-

Determine the concentration of Orphanin FQ(1-11) in the samples by interpolating their bound percentage from the standard curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is another common immunoassay for peptide quantification. The following is a protocol for a competitive ELISA.

-

Plate Coating:

-

Coat a 96-well microplate with a capture antibody specific for Orphanin FQ(1-11) by incubating overnight at 4°C.

-

Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the remaining protein-binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.

-

-

Competitive Reaction:

-

Add 50 µL of standards, samples, and quality controls to the wells.

-

Add 50 µL of biotinylated Orphanin FQ(1-11) to each well.

-

Incubate for 2 hours at room temperature with gentle shaking.

-

Wash the plate three times with wash buffer.

-

-

Detection:

-

Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

Add 100 µL of a TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 50 µL of a stop solution (e.g., 2 N H₂SO₄).

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance versus the concentration of the standards. The absorbance will be inversely proportional to the concentration of Orphanin FQ(1-11) in the sample.

-

Calculate the concentration of Orphanin FQ(1-11) in the samples from the standard curve.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high specificity and the ability to quantify multiple peptides simultaneously.

-

Sample Preparation:

-

Homogenize tissue samples in an acidic extraction buffer (e.g., 90% methanol, 9% water, 1% acetic acid).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant and dry it using a vacuum concentrator.

-

Reconstitute the dried extract in a buffer suitable for LC-MS analysis (e.g., 0.1% formic acid in water).

-

Perform solid-phase extraction (SPE) for sample cleanup and enrichment if necessary.

-

-

LC Separation:

-

Inject the prepared sample onto a reverse-phase C18 column.

-

Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of acid (e.g., 0.1% formic acid).

-

-

MS/MS Detection:

-

Introduce the eluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode.

-

Select the precursor ion corresponding to the m/z of Orphanin FQ(1-11).

-

Fragment the precursor ion and monitor specific product ions.

-

-

Data Analysis:

-

Integrate the peak areas of the MRM transitions.

-

Quantify the amount of Orphanin FQ(1-11) in the sample by comparing the peak area to a standard curve generated from known concentrations of a synthetic Orphanin FQ(1-11) standard.

-

Signaling Pathways and Experimental Workflows

NOP Receptor Signaling Pathway

Orphanin FQ(1-11) exerts its biological effects by binding to the NOP receptor, a G protein-coupled receptor (GPCR). The activation of the NOP receptor initiates a cascade of intracellular signaling events.

Experimental Workflow for Orphanin FQ(1-11) Quantification by LC-MS/MS

The following diagram outlines a typical experimental workflow for the quantification of Orphanin FQ(1-11) from brain tissue using LC-MS/MS.

Conclusion

The endogenous production of Orphanin FQ(1-11) is a multi-step process initiated by the cleavage of the prepro-nociceptin precursor by prohormone convertases, followed by further processing of the full-length N/OFQ peptide by enzymes such as IDE. The widespread distribution of ppN/OFQ mRNA in the brain suggests that Orphanin FQ(1-11) may have significant neuromodulatory functions. While quantitative data for this specific fragment are still emerging, sensitive analytical techniques such as RIA, ELISA, and LC-MS/MS are available for its detection and quantification. A deeper understanding of the regulation of Orphanin FQ(1-11) production and its physiological roles will be crucial for the development of novel therapeutics targeting the N/OFQ system.

References

Orphanin FQ(1-11): A Technical Guide to its Opioid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orphanin FQ (OFQ), also known as nociceptin, is the endogenous ligand for the nociceptin opioid peptide (NOP) receptor, a fourth member of the opioid receptor family. The N-terminal fragment, Orphanin FQ(1-11), has garnered significant interest within the research community for its distinct pharmacological profile. This technical guide provides an in-depth overview of the binding affinity of Orphanin FQ(1-11) for opioid receptors, detailing experimental methodologies and associated signaling pathways to support ongoing research and drug development efforts.

Data Presentation: Binding Affinity of Orphanin FQ(1-11)

The binding affinity of Orphanin FQ(1-11) has been characterized primarily through competitive radioligand binding assays. The data consistently demonstrates a selective and potent affinity for the NOP receptor, with negligible affinity for the classical opioid receptors: mu (µ), delta (δ), and kappa (κ).

| Ligand | Receptor | Ki (nM) | Source |

| Orphanin FQ(1-11) | NOP (ORL-1) | 55 | [1][2][3] |

| Orphanin FQ(1-11) | Mu (µ) | >1000 | [1][2] |

| Orphanin FQ(1-11) | Delta (δ) | >1000 | |

| Orphanin FQ(1-11) | Kappa (κ) | >1000 |

Note: Ki is the inhibition constant, representing the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A lower Ki value indicates a higher binding affinity. The NOP receptor is also referred to as ORL-1 (Opioid Receptor-Like 1) or KOR-3 in older literature.

Experimental Protocols

The characterization of Orphanin FQ(1-11) binding affinity and functional activity relies on a suite of established in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity of an unlabeled compound (Orphanin FQ(1-11)) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

a) Membrane Preparation:

-

Cell Culture: Cells stably expressing the opioid receptor of interest (e.g., CHO-hNOP, CHO-hMOP, CHO-hDOP, CHO-hKOP) are cultured to confluence.

-

Homogenization: Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifugation: The homogenate is subjected to a low-speed spin to remove nuclei and large debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.

-

Washing and Storage: The membrane pellet is washed with fresh buffer and resuspended. Protein concentration is determined using a standard method (e.g., BCA assay). Membranes are then aliquoted and stored at -80°C.

b) Binding Assay Protocol:

-

Incubation Mixture: In a 96-well plate, combine the prepared cell membranes (typically 5-20 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]-nociceptin for NOP receptor), and varying concentrations of the unlabeled competitor, Orphanin FQ(1-11).

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of Orphanin FQ(1-11) that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G protein-coupled receptors (GPCRs) by an agonist. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

a) Assay Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the NOP receptor as described in the radioligand binding assay protocol.

-

Incubation Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of Orphanin FQ(1-11).

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters and wash the filters with ice-cold buffer.

-

Scintillation Counting: Measure the amount of [³⁵S]GTPγS bound to the membranes using a liquid scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of Orphanin FQ(1-11) to generate a dose-response curve and determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).

cAMP Functional Assay

This assay measures the ability of a ligand to modulate the intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger. NOP receptor activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels.

a) Assay Protocol:

-

Cell Culture: Plate cells expressing the NOP receptor in a 96-well plate.

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: Add varying concentrations of Orphanin FQ(1-11) to the cells, followed by a fixed concentration of an adenylyl cyclase activator (e.g., forskolin).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., ELISA, HTRF).

-

Data Analysis: Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP accumulation against the concentration of Orphanin FQ(1-11) to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the NOP receptor signaling pathway and the general workflows for the described experimental protocols.

Caption: NOP Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: [³⁵S]GTPγS Binding Assay Workflow.

Conclusion

Orphanin FQ(1-11) is a potent and selective agonist for the NOP receptor, with negligible affinity for the classical mu, delta, and kappa opioid receptors. This distinct binding profile underscores its potential as a valuable research tool and a lead compound for the development of novel therapeutics targeting the NOP receptor system. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this exciting area of pharmacology.

References

- 1. In vitro functional characterization of novel nociceptin/orphanin FQ receptor agonists in recombinant and native preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Increased opioid receptor binding and G protein coupling in the accumbens and ventral tegmental area of postnatal day 2 rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

The Analgesic Potential of Orphanin FQ(1-11): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orphanin FQ (OFQ), also known as nociceptin, is a seventeen-amino-acid neuropeptide that is the endogenous ligand for the Nociceptin/Orphanin FQ peptide (NOP) receptor, previously known as ORL-1. Unlike classical opioid peptides, OFQ and its receptor system exhibit a distinct pharmacological profile. The N-terminal fragment, Orphanin FQ(1-11) (FGGFTGARKSA), has emerged as a subject of significant interest due to its own biological activity, particularly its analgesic properties. This technical guide provides an in-depth overview of the analgesic characteristics of Orphanin FQ(1-11), focusing on its receptor binding, in vivo efficacy, underlying signaling mechanisms, and the experimental protocols used for its characterization.

Data Presentation: Quantitative Analysis

The analgesic and receptor binding properties of Orphanin FQ(1-11) have been quantified in various preclinical studies. The following tables summarize the key quantitative data available for this peptide fragment.

| Ligand | Receptor | Assay Type | Species | Tissue/Cell Line | Affinity (Ki) | Citation(s) |

| Orphanin FQ(1-11) | NOP (ORL-1) | Radioligand Binding | - | - | 55 nM | [1][2][3] |

| Orphanin FQ(1-11) | μ, δ, κ1, κ3 | Radioligand Binding | - | - | >1000 nM | [1][2] |

Table 1: Receptor Binding Affinity of Orphanin FQ(1-11). This table outlines the binding affinity of Orphanin FQ(1-11) for the NOP receptor and classical opioid receptors.

| Pain Model | Species | Administration Route | Efficacy Metric | Value | Citation(s) |

| Capsaicin-induced paw-licking/biting | Mouse | Intrathecal (i.t.) | ID₅₀ | 4.75 nmol | |

| Tail-flick assay (thermal) | Mouse | Supraspinal | Potency | Comparable to N/OFQ |

Table 2: In Vivo Analgesic Efficacy of Orphanin FQ(1-11). This table summarizes the quantitative and qualitative analgesic efficacy of Orphanin FQ(1-11) in different rodent pain models.

Signaling Pathways

Activation of the NOP receptor by Orphanin FQ(1-11) initiates a cascade of intracellular signaling events characteristic of Gi/o protein-coupled receptors. The primary downstream effects contribute to a reduction in neuronal excitability, which is the basis of its analgesic properties.

Experimental Protocols

The characterization of Orphanin FQ(1-11) relies on a suite of well-established experimental protocols. Below are detailed methodologies for key assays.

Radioligand Binding Assay (for Receptor Affinity)

Objective: To determine the binding affinity (Ki) of Orphanin FQ(1-11) for the NOP receptor.

Materials:

-

Cell membranes expressing the NOP receptor (e.g., from CHO or HEK293 cells).

-

Radioligand: [³H]Nociceptin or other suitable radiolabeled NOP agonist/antagonist.

-

Unlabeled Orphanin FQ(1-11) as the competitor ligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

Procedure:

-

Incubation: In microcentrifuge tubes, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of unlabeled Orphanin FQ(1-11). Include tubes with only radioligand and membranes for total binding, and tubes with an excess of unlabeled N/OFQ for non-specific binding.

-

Equilibration: Incubate the mixture at room temperature for a predetermined time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Analgesia Assessment: Capsaicin-Induced Nociception

Objective: To quantify the antinociceptive effect of intrathecally administered Orphanin FQ(1-11) against chemically-induced pain.

Animals: Male ICR mice.

Procedure:

-